molecular formula C31H20F12 B14782656 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane

1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane

Katalognummer: B14782656
Molekulargewicht: 620.5 g/mol
InChI-Schlüssel: XPCWOGAPWBULKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane is a complex organic compound characterized by the presence of four trifluoromethylphenyl groups attached to a propane backbone. This compound is notable for its unique structural features and its applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane typically involves the use of boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction conditions are carefully controlled to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in complex chemical reactions, influencing the behavior of other molecules in its vicinity. Its non-coordinating anion properties make it particularly useful in catalytic systems where minimal interference with the metal center is required .

Vergleich Mit ähnlichen Verbindungen

1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane can be compared with other similar compounds, such as:

These compounds share some similarities in their structural features and applications, but this compound stands out due to its unique combination of properties and its versatility in various scientific fields.

Eigenschaften

Molekularformel

C31H20F12

Molekulargewicht

620.5 g/mol

IUPAC-Name

1-(trifluoromethyl)-3-[1,3,3-tris[3-(trifluoromethyl)phenyl]propyl]benzene

InChI

InChI=1S/C31H20F12/c32-28(33,34)22-9-1-5-18(13-22)26(19-6-2-10-23(14-19)29(35,36)37)17-27(20-7-3-11-24(15-20)30(38,39)40)21-8-4-12-25(16-21)31(41,42)43/h1-16,26-27H,17H2

InChI-Schlüssel

XPCWOGAPWBULKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.